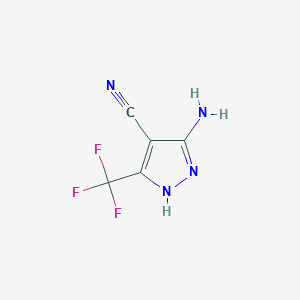
5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with trifluoromethyl-substituted nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a versatile building block for the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. It is investigated for its activity against various biological targets, including kinases and enzymes involved in inflammatory and cancer pathways .
Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and insecticides due to their unique physicochemical properties .
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as kinases by binding to their active sites and blocking their activity. This inhibition can disrupt key signaling pathways involved in disease progression, making it a valuable candidate for therapeutic development .
Comparison with Similar Compounds
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 5-Amino-3-phenethylaminopyrazole
Comparison: Compared to these similar compounds, 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C5H3F3N4 |
|---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H3F3N4/c6-5(7,8)3-2(1-9)4(10)12-11-3/h(H3,10,11,12) |
InChI Key |
RFIIQPPDSFFCSM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(NN=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)
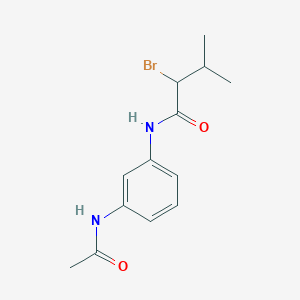

![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-pyridin-2-ylvinyl]-6,7-dihydro-1-benzothien-2-yl}acetamide hydrochloride](/img/structure/B15128736.png)

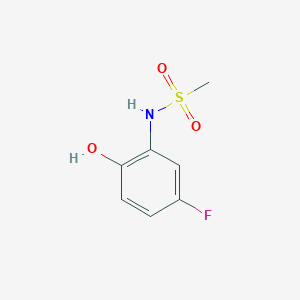
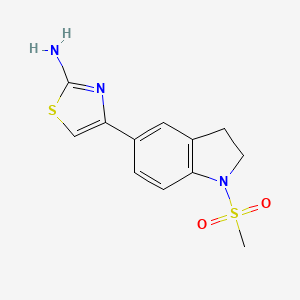

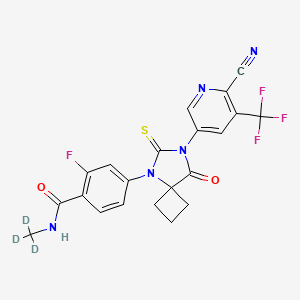
![Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B15128786.png)

![Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B15128793.png)
